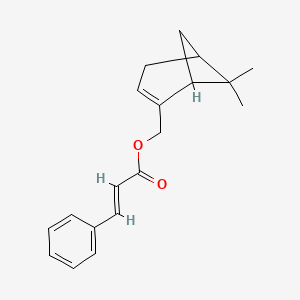

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate: is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.377 g/mol . It is known for its unique bicyclic structure, which includes a cinnamate ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate typically involves the esterification of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methanol with cinnamic acid or its derivatives . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cinnamate can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Cinnamate derivatives are known for their anti-inflammatory properties. The bicyclic structure of this compound may enhance its effectiveness in reducing inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases .

Efficient Synthesis Methods

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. For example, continuous-flow microreactor systems have been employed to synthesize cinnamamides from methyl cinnamates with high yields and under mild conditions . This method not only enhances yield but also reduces reaction time and environmental impact.

| Synthesis Method | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|

| Continuous-flow microreactor | 91.3 | 40 min | 45 |

| Batch bioreactor | Lower | Longer | Higher |

Polymer Chemistry

The unique structural attributes of this compound allow it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can also be utilized in formulating coatings and adhesives that require durability and resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various cinnamate derivatives demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial treatments .

Case Study 2: Synthesis Optimization

In another research effort focusing on the optimization of synthesis methods for cinnamamide derivatives using Lipozyme TL IM as a catalyst, it was found that the continuous-flow method significantly outperformed traditional batch methods in terms of yield and efficiency . This study highlights the importance of innovative synthesis techniques in enhancing the production of valuable compounds like this compound.

Mechanism of Action

The mechanism of action of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate involves its interaction with specific molecular targets and pathways. The cinnamate ester functional group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate can be compared with similar compounds such as:

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl ethyl carbonate: This compound has a similar bicyclic structure but with an ethyl carbonate ester functional group.

Myrtenyl acetate: Another bicyclic compound with an acetate ester functional group, used in fragrance and flavor industries.

The uniqueness of this compound lies in its cinnamate ester functional group, which imparts distinct chemical and biological properties.

Biological Activity

(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C19H22O2

- Molecular Weight : 290.38 g/mol

- Structural Features : The compound features a bicyclic structure which contributes to its unique biological properties.

1. Anti-inflammatory Properties

Research indicates that compounds similar to methyl cinnamate exhibit significant anti-inflammatory activity. A study highlighted that methyl cinnamate, a related compound, demonstrated potent anti-inflammatory effects with reduced cytotoxicity in RAW264.7 cells, suggesting potential therapeutic applications in periodontal disease and other inflammatory conditions .

Table 1: Anti-inflammatory Effects of Related Compounds

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A recent study indicated that structurally similar compounds exhibit significant activity against fungal and staphylococcal infections, suggesting that this compound could be developed into an effective antimicrobial agent .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Activity Level | Reference |

|---|---|---|---|

| Compound 11 | Fungal infections | Promising | |

| Compound 10 | Staphylococci | Effective |

3. Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa and CT-26 cells. The observed IC50 values indicate significant antiproliferative activity, suggesting potential as an anticancer therapeutic .

Table 3: Anticancer Activity Against Human Cell Lines

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

- Case Study on Anti-inflammatory Effects : In a controlled experiment using RAW264.7 cells exposed to lipopolysaccharides (LPS), methyl cinnamate significantly suppressed the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for managing inflammatory diseases .

- Case Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of bicyclic compounds found that this compound exhibited notable activity against Candida albicans and Staphylococcus aureus strains, reinforcing its potential as a therapeutic agent against infections .

Properties

CAS No. |

93904-38-2 |

|---|---|

Molecular Formula |

C19H22O2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C19H22O2/c1-19(2)16-10-9-15(17(19)12-16)13-21-18(20)11-8-14-6-4-3-5-7-14/h3-9,11,16-17H,10,12-13H2,1-2H3/b11-8+ |

InChI Key |

JQKXXCDIJZYTEZ-DHZHZOJOSA-N |

Isomeric SMILES |

CC1(C2CC=C(C1C2)COC(=O)/C=C/C3=CC=CC=C3)C |

Canonical SMILES |

CC1(C2CC=C(C1C2)COC(=O)C=CC3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.